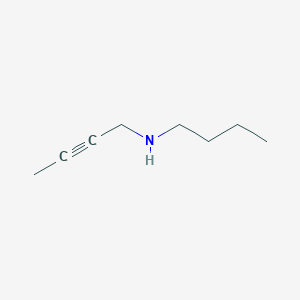

Butyl-but-2-ynyl-amine

Description

BenchChem offers high-quality Butyl-but-2-ynyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl-but-2-ynyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-but-2-ynylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h9H,3,5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDPHGUGBHLNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389986 | |

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-56-8 | |

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Alkynyl Amine Scaffolds in Molecular Architecture

The unique structural arrangement of alkynyl amines, featuring both a nucleophilic amine and a reactive alkyne moiety, allows for a diverse range of chemical transformations. kcl.ac.uk This dual reactivity makes them highly valuable precursors in the synthesis of various organic molecules, including a multitude of nitrogen-containing heterocyclic compounds such as pyrroles, quinolines, oxazoles, and imidazoles. tandfonline.comresearchgate.net The ability to readily form these heterocyclic systems is of paramount importance as such scaffolds are prevalent in numerous natural products, pharmaceuticals, and biologically active molecules. tandfonline.comnih.gov

One of the most efficient methods for synthesizing propargylamines is through multicomponent reactions, such as the A³ coupling, which involves an alkyne, an aldehyde, and an amine. researchgate.net This approach is highly regarded for its atom economy and the ability to generate molecular complexity in a single step. researchgate.net Beyond their role as synthetic intermediates, some propargylamine (B41283) derivatives have been developed into therapeutic agents for neurodegenerative conditions like Parkinson's and Alzheimer's diseases. researchgate.netrevmaterialeplastice.ro

The versatility of the alkynyl group within these scaffolds is a key aspect of their utility. The carbon-carbon triple bond can participate in various reactions, including cycloadditions and metal-catalyzed transformations, further expanding the range of accessible molecular architectures. kcl.ac.ukresearchgate.net This reactivity, combined with the synthetic accessibility of alkynyl amines, solidifies their strategic importance in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. revmaterialeplastice.roresearchgate.net

Overview of Research Trajectories Pertaining to N Butyl but 2 Ynyl Amine Analogues

Alkylation Approaches to Access N-Substituted Alkynyl Amines

Direct alkylation methods represent a classical and straightforward approach to forming carbon-nitrogen bonds. These strategies typically involve either nucleophilic substitution reactions or reductive amination protocols.

The formation of N-butyl-but-2-ynyl-amine can be achieved via a nucleophilic aliphatic substitution (SN2) pathway. This reaction involves the displacement of a halide from an alkyl or alkynyl halide by an amine. Two primary routes are viable: the reaction of butylamine (B146782) with a but-2-ynyl halide or the reaction of but-2-yn-1-amine (B3052429) with a butyl halide.

Amines and ammonia (B1221849) are generally effective nucleophiles that can participate in direct alkylation under mild conditions. wikipedia.org However, a significant challenge with this method is the potential for overalkylation. wikipedia.orgmasterorganicchemistry.com The secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine, and subsequently, a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org

To circumvent this, reaction conditions must be carefully controlled. Using a large excess of the starting amine can favor mono-alkylation. Alternatively, employing a suitable base, such as Hünig's base (N,N-diisopropylethylamine), in a solvent like acetonitrile (B52724) can cleanly promote the formation of tertiary amines from secondary amines without the formation of the undesired quaternary ammonium salt. researchgate.net The SN2 reaction is a foundational method for creating N-alkylated compounds, including those containing an alkynyl group. wikipedia.orgresearchgate.net

Table 1: Representative SN2 Reactions for Amine Synthesis

| Amine Substrate | Alkylating Agent | Base/Solvent | Product Type | Key Considerations |

|---|---|---|---|---|

| Primary Amine (e.g., Butylamine) | Alkynyl Halide (e.g., 1-bromo-but-2-yne) | Excess Amine | Secondary Alkynyl Amine | Risk of overalkylation to tertiary amine. libretexts.org |

| Secondary Amine | Alkyl Halide | Hünig's Base / Acetonitrile | Tertiary Amine | Generally avoids quaternary salt formation. masterorganicchemistry.comresearchgate.net |

This table provides illustrative examples of the SN2 approach to amine synthesis.

Reductive amination is a highly versatile and controlled alternative to direct alkylation for synthesizing secondary and tertiary amines. masterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. libretexts.org This method effectively avoids the issue of overalkylation that plagues direct SN2 reactions. masterorganicchemistry.com

To synthesize N-butyl-but-2-ynyl-amine, one could react butanal with but-2-yn-1-amine or, alternatively, butylamine with but-2-ynal. The resulting iminium ion is then reduced in situ. A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity.

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A versatile reagent capable of reducing the imine intermediate.

Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective because it can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent often used for reductive aminations. masterorganicchemistry.com

2-Picoline-borane (pic-BH₃): A stable solid reagent that can be used in various solvents, including methanol, water, or even under solvent-free conditions, making it an environmentally benign option. sigmaaldrich.com

This method is highly adaptable and can achieve good to excellent yields, typically in the range of 70-90%. Its operational simplicity and high selectivity make it a preferred method for the synthesis of substituted amines. thieme-connect.com

Multicomponent Coupling Reactions for Propargylic Amine Construction

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, offer an efficient and atom-economical route to complex molecules. The A³ coupling is a prime example used for synthesizing propargylamines.

The A³ coupling reaction is a powerful one-pot synthesis that combines an aldehyde, a terminal alkyne, and an amine to produce a propargylamine (B41283). wikipedia.orgmdpi.com This reaction is catalyzed by a transition metal, with catalysts based on copper, gold, or ruthenium being common. wikipedia.orgresearchgate.net

The generally accepted mechanism involves the following key steps:

Activation of the Alkyne: The metal catalyst activates the terminal alkyne by forming a metal acetylide complex, which increases the acidity of the alkyne's terminal proton. researchgate.netnih.gov

Imine Formation: The aldehyde and amine react to form an imine or, more accurately, an iminium ion under the reaction conditions. wikipedia.org

Nucleophilic Addition: The metal acetylide acts as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond and yield the final propargylamine product. wikipedia.org

This methodology is highly valued for its convergence and ability to rapidly generate molecular diversity. researchgate.netacs.org While not a direct route to N-butyl-but-2-ynyl-amine due to the internal nature of its alkyne, the A³ coupling is fundamental for synthesizing a vast array of structurally related propargylamines, which are crucial intermediates in pharmaceutical and materials science. researchgate.net

Table 2: Catalysts and Conditions for A³ Coupling Reactions

| Catalyst System | Aldehyde | Alkyne | Amine | Product | Reference |

|---|---|---|---|---|---|

| Ru/Cu | Various | Terminal Alkynes | Primary/Secondary Amines | Propargylamines | wikipedia.org |

| Gold (e.g., HAuCl₄) | Aryl Aldehydes | Phenylacetylene | Dibenzyl Amine | Propargylamines | researchgate.net |

This table summarizes common catalytic systems used in the A³ coupling reaction.

The development of enantioselective A³ coupling reactions represents a significant advancement, enabling the synthesis of chiral propargylamines, which are highly valuable in asymmetric synthesis and drug development. wikipedia.org This is achieved by using a chiral catalyst, which is typically a complex of a transition metal with a chiral ligand. nih.gov

For instance, the combination of copper(I) bromide (CuBr) with a chiral phosphine (B1218219) ligand such as Quinap has been successfully used to catalyze the asymmetric three-component coupling of secondary amines, aldehydes, and alkynes. nih.gov These reactions can produce optically active propargylamines with high yields and enantioselectivities. Research has shown that aliphatic aldehydes often lead to better enantioselectivities (e.g., 82–96% ee) compared to aromatic aldehydes in these systems. nih.gov

The ability to control the stereochemistry at the newly formed stereocenter makes the asymmetric A³ coupling a powerful tool for constructing complex chiral molecules from simple, achiral starting materials. mdpi.comnih.gov

Catalytic Hydroamination Reactions for C-N Bond Formation

Catalytic hydroamination, the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene or alkyne), is a highly atom-economical method for forming C-N bonds. nih.govacs.org This approach avoids the need for pre-functionalized substrates and generates no byproducts.

The synthesis of an alkynyl amine via this route would involve the addition of an amine to an alkyne. The reaction is typically catalyzed by transition metals, including rhodium, iridium, and palladium. nih.govmdpi.com The mechanism can proceed through different pathways depending on the catalyst and substrates. Two common mechanisms are:

Oxidative Addition/Migratory Insertion: This pathway involves the oxidative addition of the amine's N-H bond to the metal center, followed by migratory insertion of the alkyne, and finally reductive elimination to yield the product. nih.gov

Aminometalation: This involves the coordination of the alkyne to the metal catalyst, followed by a nucleophilic attack of the amine on the coordinated alkyne. nih.gov

While hydroamination of terminal alkynes is more common, the reaction can also be applied to internal alkynes, though it may require more specialized catalysts and conditions. The development of catalysts that control regioselectivity (Markovnikov vs. anti-Markovnikov addition) is a key area of research in this field. acs.org For example, palladium iodide (PdI₂) has been shown to be an effective catalyst for the hydroamination of arylacetylenes with anilines, proceeding with excellent regio- and stereoselectivity. mdpi.com This method provides a green and efficient pathway to amines and their derivatives. nih.govdicp.ac.cn

Intramolecular Hydroamination of Alkynyl Amines for Heterocycle Synthesis

The cyclization of alkynyl amines via intramolecular hydroamination is a powerful strategy for synthesizing a variety of nitrogen heterocycles. nih.govwikipedia.org This process can be facilitated by various catalysts, including those based on transition metals and strong bases. nih.govd-nb.info For instance, lanthanide complexes have proven effective in catalyzing the intramolecular hydroamination of primary amines to form nitrogen-containing rings. d-nb.info The reaction is not only efficient but also offers a direct route to cyclic structures that would otherwise require multi-step synthetic sequences. nih.govd-nb.info The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. nih.govacs.org

Catalytic systems employing copper(I) complexes with N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the intramolecular addition of N-H bonds across alkynes, leading to the formation of five- or six-membered rings with exocyclic imine functionalities. acs.org These reactions proceed under relatively mild conditions and demonstrate the versatility of copper catalysis in C-N bond formation.

Regiochemical and Stereochemical Control in Hydroamination Processes

Achieving high levels of regiochemical and stereochemical control is a critical challenge in hydroamination reactions. researchgate.netacs.org The regioselectivity determines the position of the nitrogen atom addition to the alkyne, leading to either Markovnikov or anti-Markovnikov products. acs.org In the context of intramolecular reactions, this translates to the formation of different ring sizes or isomers.

The choice of catalyst and ligands plays a pivotal role in dictating the outcome of the reaction. For example, palladium-catalyzed intramolecular hydroamination of alkynes has been shown to produce pyrrolidines and piperidines with high enantioselectivity when chiral phosphine ligands are employed. nih.gov Specifically, the use of the (R,R)-methyl Norphos ligand with a palladium catalyst can lead to the formation of the S-configured product in good yield and high enantiomeric excess. nih.gov

Furthermore, the nature of the substrate itself, including the substituents on the nitrogen atom and the alkyne, can influence the regioselectivity. longdom.org Strategic placement of directing groups on the amine substrate can also enforce a specific regiochemical outcome by pre-organizing the molecule for the catalytic reaction. illinois.edu This level of control is essential for the synthesis of complex target molecules with well-defined three-dimensional structures.

C-H Functionalization Strategies for Direct Alkynylation of Amine Substrates

Direct C-H functionalization has emerged as a powerful and step-economical strategy for the synthesis of complex molecules, including alkynyl amines. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes.

Photoinduced C(sp3)-H Alkynylation of Tertiary Amines

Photoinduced methods have gained prominence for the direct alkynylation of C(sp3)-H bonds in tertiary amines. rsc.orgnih.govsnnu.edu.cn These reactions often utilize a photocatalyst, which, upon irradiation with light, can initiate a radical process leading to C-H bond activation. nih.govrsc.org Copper-based photocatalysts have been successfully employed for the remote C-H alkynylation of aliphatic alcohols, which can be seen as precursors to certain amines. nih.govrsc.orgrsc.org In these systems, a copper acetylide complex can act as both a photocatalyst and a cross-coupling partner. snnu.edu.cn

The general strategy involves the generation of a radical on the amine substrate, which then couples with an alkynyl partner. nih.govrsc.org For instance, the oxidation of a tertiary amine can lead to the formation of an iminium ion, which then undergoes nucleophilic attack by a copper acetylide to yield the desired propargylamine. rsc.org This process has been demonstrated for the alkynylation of tetrahydroisoquinoline derivatives. rsc.org

Oxidative Alkynylation Mechanisms

Oxidative C-H functionalization provides another avenue for the direct alkynylation of amines. nih.govnih.gov These methods typically involve a transition metal catalyst and a stoichiometric oxidant. nih.gov The mechanism often proceeds through the formation of an iminium ion intermediate, which is then intercepted by an alkynyl nucleophile. rsc.orgnih.gov

For example, a redox-neutral three-component coupling of secondary amines, aldehydes, and alkynes has been developed using a Cu(II) carboxylate catalyst. nih.gov In this process, the catalyst facilitates the in situ formation of both an iminium ion and a copper acetylide, which then react to form the propargylic amine. nih.gov This approach is notable for its ability to generate α-functionalized amines from simple precursors without the need for an external oxidant. nih.gov

The development of these oxidative coupling methods has expanded the toolbox for synthesizing structurally diverse propargylamines. nih.gov However, a limitation of some earlier methods was the requirement for stoichiometric amounts of oxidants and a limited substrate scope, often restricted to N-aryl tetrahydroisoquinolines and N,N-dialkylanilines. nih.gov

Complementary Synthetic Transformations

While hydroamination and C-H functionalization represent modern and efficient approaches, other synthetic transformations remain relevant for the synthesis of alkynyl amines.

N-Alkylation through Nitrile Reduction Pathways

A well-established method for the synthesis of amines is the reduction of nitriles. rsc.orgpressbooks.pub This transformation can be integrated into a sequence to produce N-alkylated amines, including those with alkynyl moieties if the appropriate nitrile precursor is used. The reduction of nitriles can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH4) being a common choice. pressbooks.pub

More advanced catalytic systems have been developed for the reductive alkylation of nitriles. nih.govresearchgate.net For instance, a nanostructured cobalt catalyst supported on N-doped SiC has been shown to effectively mediate the reductive coupling of nitriles with aldehydes or ketones using hydrogen gas as the reductant. nih.gov This method allows for the synthesis of secondary alkylamines from readily available starting materials and tolerates a wide range of functional groups. nih.govresearchgate.net While not a direct alkynylation, this pathway offers a versatile route to complex amines that could subsequently undergo alkynylation or be built from alkynyl-containing nitriles.

A domino ruthenium-catalyzed transfer hydrogenation of nitriles followed by N-monoalkylation using alcohols has also been reported. rsc.org This process efficiently converts a variety of nitriles into secondary amines in high yields. rsc.org

Amidation Reactions for Alkynyl Amide Formation

The formation of an amide bond is a fundamental transformation in organic synthesis. In the context of producing alkynyl amines, the synthesis of ynamides (N-alkynyl amides) is a key intermediate step. Ynamides are more stable and easier to handle than their ynamine counterparts and can be subsequently reduced to the desired alkynyl amines. brad.ac.uk Various catalytic methods have been developed to facilitate the N-alkynylation of amides or the amidation of alkynyl precursors.

Copper-based cross-coupling reactions are among the most efficient and widely used methods for preparing ynamides. ulb.ac.be These methods typically involve the coupling of an amine derivative (such as an amide, lactam, or carbamate) with a halo-acetylene. nih.gov For instance, copper catalyst systems originally developed for arylation and vinylation of amides have been successfully adapted for the alkynylation of oxazolidinones and lactams. nih.gov A significant breakthrough was the use of 1,1-dibromo-1-alkenes as practical and stable alkynylating agents in copper-catalyzed cross-couplings with nitrogen nucleophiles. ulb.ac.beorgsyn.org This approach has proven to be robust and applicable on a multi-gram scale. ulb.ac.be

Beyond copper, other transition metals have been employed to catalyze the formation of alkynyl amides. Nickel-catalyzed amidation of aryl alkynyl acids using tetraalkylthiuram disulfides as the amine source provides a pathway to aryl alkynyl amides in good to excellent yields under mild conditions. nih.govacs.org This method is operationally simple and expands the toolbox for C-N bond formation. nih.gov Ruthenium catalysts have also been utilized for the oxidative amidation of terminal alkynes. In these reactions, a ruthenium complex catalyzes the reaction between a terminal alkyne, an amine, and an N-oxide as an external oxidant, yielding the corresponding amide. csic.escdmf.org.br The process is notable for its efficiency in both chlorinated solvents and aqueous media, suggesting potential applications in peptide chemistry. csic.escdmf.org.br

| Catalyst System | Alkynyl Precursor | Amine Source/Nitrogen Nucleophile | Key Features |

| Copper(I) Iodide / Diamine Ligand | 1,1-Dibromo-1-alkenes | Amides, Carbamates, Lactams | General, efficient, and scalable method for a wide variety of ynamides. ulb.ac.beorgsyn.org |

| Nickel(II) Chloride | Aryl Alkynyl Acids | Tetraalkylthiuram Disulfides | Provides aryl alkynyl amides under mild conditions; alternative amine source. nih.govacs.org |

| CpRuCl(PPh3)2 | Terminal Alkynes | Primary and Secondary Amines | Oxidative amidation using an N-oxide; works in aqueous media. csic.escdmf.org.br |

| Iron Catalyst / DMEDA | Alkynyl Bromides | Amides | A facile route to ynamides offering an alternative to more common copper systems. organic-chemistry.org |

Ring-Opening and Rearrangement Reactions of 3-Alkynyl-2-pyrones with Amines

A novel and modular approach for the synthesis of highly substituted aryl amines involves the reaction of 3-alkynyl-2-pyrones with secondary amines. rsc.org This transformation proceeds without the need for a metal catalyst and provides a complementary strategy to traditional cross-coupling methods like the Buchwald–Hartwig amination. researchgate.netrsc.org

The proposed mechanism for this transformation is initiated by a selective 1,6-nucleophilic addition of a secondary amine to the 3-alkynyl-2-pyrone substrate. rsc.orgrsc.orgbohrium.com This ring-opening event is followed by a spontaneous decarboxylation. researchgate.netrsc.org The reaction culminates in an unexpected rearrangement where the amine moiety migrates, leading to the formation of a substituted aryl amine product. rsc.orgresearchgate.net The regiochemical outcome of this rearrangement has been supported by quantum chemical transition-state calculations. rsc.orgbohrium.com

The scope of this reaction is broad, encompassing a variety of 3-alkynyl-2-pyrones and a range of secondary amines. rsc.org Studies have shown that the steric bulk of the secondary amine is a strong predictor of the reaction's efficiency. rsc.orgbohrium.com While cyclic secondary amines like morpholine (B109124) often give good to excellent yields, acyclic amines can result in reduced yields. researchgate.net This methodology represents an expansion of the synthetic utility of 2-pyrones as versatile starting materials for accessing diverse molecular scaffolds. rsc.orgresearchgate.net

| 3-Alkynyl-2-pyrone Reactant | Amine Reactant | Product Type | Yield |

| 4-Methyl-3-(phenylethynyl)-2H-pyran-2-one | Morpholine | N-Aryl Morpholine Derivative | 74% researchgate.net |

| 3-((Trimethylsilyl)ethynyl)-2H-pyran-2-one | Morpholine | N-Aryl Morpholine Derivative | 73% researchgate.net |

| 4-Methyl-3-(2-thienylethynyl)-2H-pyran-2-one | Morpholine | N-Aryl Morpholine Derivative | 61% researchgate.net |

| 4-Methyl-3-(phenylethynyl)-2H-pyran-2-one | Piperidine | N-Aryl Piperidine Derivative | 61% researchgate.net |

Biocatalytic Approaches to N-Alkylation

Biocatalysis has emerged as a powerful and sustainable alternative to traditional synthetic methods, offering high selectivity under mild conditions. chembites.org For the synthesis of N-alkylated amines, including N-butyl-but-2-ynyl-amine, reductive aminases (RedAms) have been employed in innovative one-pot cascade reactions. acs.orgnih.gov These enzymatic systems provide a green alternative to methods that use hazardous reagents like alkyl halides. chembites.orgnih.gov

One prominent biocatalytic system combines a reductive aminase from Aspergillus oryzae (AspRedAm) with a second enzyme that generates an aldehyde in situ. acs.orgnih.gov This creates a reductive amination cascade within a single reaction vessel. Two main variations of this system have been developed:

Alcohol-Based Alkylation : An engineered alcohol oxidase (AcCO₆) oxidizes a primary alcohol to its corresponding aldehyde. The RedAm then catalyzes the reductive coupling of this aldehyde with an amine to form the N-alkylated product. chembites.orgacs.org

Carboxylic Acid-Based Alkylation : A carboxylic acid reductase (CAR) reduces a carboxylic acid to an aldehyde, which is then used by the RedAm for the N-alkylation of the amine. acs.orgnih.gov

These biocatalytic cascades address many challenges of conventional synthesis, such as harsh reaction conditions, overalkylation, and complex purification procedures. nih.gov The methodology has been successfully applied to a range of amine substrates and alkylating agents (alcohols and carboxylic acids), demonstrating its broad utility and potential for preparative scale synthesis. acs.orgnih.gov While the direct N-alkylation with an alkynyl substrate using this specific cascade has not been explicitly detailed in the cited literature, the broad substrate scope of reductive aminases suggests its potential applicability. acs.orgnih.gov Furthermore, amine transaminases (ATAs) are another class of enzymes widely used for the synthesis of chiral amines and can be employed in cascades to generate complex molecules, showcasing the versatility of biocatalysis in amine synthesis. acs.orgdiva-portal.orgresearchgate.net

| Biocatalytic System | Key Enzymes | Alkylating Agent Precursor | Amine Substrate Scope | Key Advantages |

| Reductive Aminase / Alcohol Oxidase Cascade | Reductive Aminase (RedAm), Alcohol Oxidase (AO) | Primary Alcohols | Primary and Secondary Amines | Mild conditions, high conversion, simple workup, uses alcohols as alkylating agents. chembites.orgacs.org |

| Reductive Aminase / Carboxylic Acid Reductase Cascade | Reductive Aminase (RedAm), Carboxylic Acid Reductase (CAR) | Carboxylic Acids | Primary and Secondary Amines | Mild conditions, uses carboxylic acids as alkylating agents, avoids genotoxic reagents. acs.orgnih.gov |

| Amine Transaminase (ATA) Cascade | Amine Transaminase (ATA) | Ketones (as amine acceptors) | Primary Amines (as donors) | Enables asymmetric synthesis of chiral amines, can be used in complex multi-step cascades. acs.orgdiva-portal.org |

Mechanistic Investigations of Chemical Reactivity and Transformations of N Butyl but 2 Ynyl Amine Derivatives

Intramolecular Cyclization Pathways of N-Substituted Alkynyl Amines

The proximity of the amino and alkynyl functionalities within N-substituted alkynyl amines, such as N-Butyl-but-2-ynyl-amine, facilitates a variety of intramolecular cyclization reactions. These transformations are pivotal in the synthesis of nitrogen-containing heterocyclic compounds. The outcomes of these reactions are intricately linked to the reaction conditions, the nature of the substituents, and the inherent structural features of the substrate.

The intramolecular oxidative amidation of alkynylamines presents a powerful strategy for the synthesis of lactams, particularly medium-sized rings which are often challenging to construct. cdmf.org.br Research has demonstrated that ruthenium-catalyzed oxidative cyclization of aromatic alkynylamines can selectively produce seven- and eight-membered lactams (ε- and ζ-lactams). cdmf.org.br This process typically involves an external oxidant, such as 4-picoline N-oxide. cdmf.org.br

The mechanism of this transformation is thought to proceed through the formation of a ruthenium-vinylidene intermediate. The subsequent intramolecular nucleophilic attack of the amine onto the activated alkyne, followed by oxidation, leads to the desired lactam. The chemoselectivity between lactamization and hydroamination is highly dependent on the length of the tether connecting the amine and the alkyne. cdmf.org.br Longer chain lengths favor the lactamization pathway. cdmf.org.br This methodology has been successfully applied to the synthesis of 1-benzazepin-2-ones and 1,4-benzoxazepinones from corresponding o-butynylanilines and (o-propynyloxy)anilines, respectively. cdmf.org.br

| Reactant | Catalyst/Oxidant | Product | Ring Size | Yield |

| o-butynylaniline | CpRuCl(PPh3)2 / 4-picoline N-oxide | 1-benzazepin-2-one | 7 | Good |

| (o-propynyloxy)aniline | CpRuCl(PPh3)2 / 4-picoline N-oxide | 1,4-benzoxazepinone | 7 | Moderate to Good |

This table summarizes the formation of medium-sized lactams via Ru-catalyzed oxidative amidation of aromatic alkynylamines. cdmf.org.br

Cycloisomerization reactions of N-substituted alkynyl amines offer a direct route to a wide array of heterocyclic structures. These reactions can be promoted by various catalysts, including transition metals like gold and palladium, as well as electrophilic reagents such as iodine. The regioselectivity of these cyclizations, often following either endo-dig or exo-dig pathways, is a critical aspect of these transformations.

For instance, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I2, or Br2 provides a mild and efficient method for synthesizing substituted quinolines. nih.gov This reaction proceeds via a 6-endo-dig pathway, where the aromatic ring acts as the nucleophile attacking the activated alkyne. nih.gov Similarly, N-alkyne substituted pyrrole (B145914) esters can undergo nucleophilic cyclization with hydrazine (B178648) to yield either 6-exo-dig or 6-endo-dig products, depending on the electronic nature of the substituents on the alkyne. beilstein-journals.org In contrast, iodine-mediated cyclization of the same substrates exclusively affords the 6-endo-dig product. beilstein-journals.org

Gold catalysts have also proven effective in promoting the cycloisomerization of enynes, leading to the formation of bicyclic compounds. DFT studies suggest that these reactions can proceed through a stepwise mechanism involving cyclization and subsequent skeletal rearrangement.

The structural features of the N-substituted alkynyl amine substrate, particularly the length and substitution pattern of the tether connecting the amine and alkyne, play a crucial role in determining the outcome of intramolecular cyclization reactions. The Thorpe-Ingold effect, where gem-disubstitution on the linker can accelerate cyclization rates, is a significant factor. acs.orgnih.gov

Ring strain in the resulting cyclic product is another critical determinant of the reaction pathway. nih.govacs.org The formation of smaller, more strained rings can be disfavored, leading to alternative reaction pathways or lower yields. nih.govacs.orgnsf.gov For example, in the synthesis of tricyclic skeletons via intramolecular Diels-Alder reactions, the yields of products containing 7-membered rings were significantly lower than those with 5- or 6-membered rings, a phenomenon attributed to increased ring strain. nih.govacs.org Computational studies have been employed to estimate ring strain energies and explain the preference for certain cyclization or rearrangement products. nih.govnsf.gov The balance between reactivity and stability is a key consideration, as highly strained cycloalkynes can be too unstable for practical applications. nsf.govnih.gov

| Fused Ring Size | Cyclization Product Yield | Rearrangement Product Yield |

| 8-membered | 54% | 0% |

| 7-membered | 60% (mixture) | 10% |

This table illustrates the effect of fused ring size on the product distribution in an acyl radical reaction, highlighting the influence of ring strain. nih.govacs.org

Functionalization of the Alkynyl Moiety

The carbon-carbon triple bond in N-Butyl-but-2-ynyl-amine serves as a versatile functional handle for a variety of chemical transformations, allowing for the introduction of new substituents and the construction of more complex molecular architectures.

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis for forming C(sp)-C(sp2) bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This reaction is broadly applicable and has been instrumental in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org The reaction is typically carried out under mild conditions, using a palladium catalyst, a copper(I) co-catalyst, and an amine base which often serves as the solvent. wikipedia.orgorganic-chemistry.org

While the classical Sonogashira reaction requires a terminal alkyne, variations and related methodologies can be applied to internal alkynes or be adapted for substrates like N-Butyl-but-2-ynyl-amine. The presence of the amine functionality within the substrate can potentially influence the catalytic cycle. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling. libretexts.orgcetjournal.it The choice of palladium catalyst, ligands, base, and solvent can significantly impact the efficiency and selectivity of the coupling reaction. cetjournal.it

The electron-rich nature of the triple bond in alkynyl amines makes it susceptible to a range of addition reactions. The polarization of the alkyne in N-alkynyl amides and related compounds, where the β-carbon is more nucleophilic and the α-carbon is more electrophilic, dictates the regioselectivity of these additions. nih.gov

A variety of nucleophiles can add across the triple bond. For instance, iodine-promoted addition of water to N-alkynyl indoles can lead to the formation of α-ketoamides. nih.gov The reaction is proposed to proceed through an initial iodocyclization followed by oxidation. nih.gov

Furthermore, conjugate addition reactions of nucleophiles such as thiols (thiol-yne), amines (amino-yne), and alcohols (hydroxyl-yne) to activated alkynes are well-established methods for C-S, C-N, and C-O bond formation. acs.org While N-Butyl-but-2-ynyl-amine itself is not an activated alkyne in the traditional sense (i.e., conjugated to an electron-withdrawing group), the principles of nucleophilic addition can be applied under appropriate catalytic conditions. The steric and electronic properties of substituents on the alkyne influence the reactivity and efficiency of these addition reactions. acs.org

Transformations Involving the Amine Functionality

The secondary amine group in N-butyl-but-2-ynyl-amine is a key functional group that dictates much of its chemical reactivity. This nitrogen atom, with its lone pair of electrons, serves as a nucleophilic and basic center, allowing it to participate in a variety of chemical transformations. Key reactions involving this amine functionality include quaternization to form ammonium (B1175870) salts and acylation to produce amides. These transformations are fundamental in modifying the molecule's structure, properties, and potential applications.

Quaternization to Ammonium Salts and Subsequent Reactivity

Quaternization is the process of converting a tertiary amine into a quaternary ammonium salt through reaction with an alkylating agent. As N-butyl-but-2-ynyl-amine is a secondary amine, it first undergoes alkylation to a tertiary amine, which can then be quaternized in a subsequent step or directly with an excess of the alkylating agent. This reaction is a specific example of the Menshutkin reaction, which involves the alkylation of an amine with an alkyl halide. wikipedia.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. wikipedia.org The resulting product is a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon atoms and carries a positive formal charge, which is balanced by the halide anion.

The efficiency of the quaternization reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the structure of the amine. Alkyl iodides are generally the most reactive alkylating agents, followed by bromides and then chlorides, consistent with the leaving group ability of the halides. wikipedia.org Polar solvents are typically used to facilitate the reaction. wikipedia.org

For N-butyl-but-2-ynyl-amine, a typical quaternization reaction could involve its reaction with an alkyl halide such as methyl iodide. The reaction would yield a quaternary ammonium iodide salt.

Table 1: Representative Quaternization Reaction of N-butyl-but-2-ynyl-amine Derivative

| Reactant 1 (Amine) | Reactant 2 (Alkylating Agent) | Solvent | Temperature (°C) | Product | Yield (%) |

| N-butyl-N-methyl-but-2-ynyl-amine | Methyl Iodide (CH₃I) | Acetonitrile (B52724) | 70 | N-butyl-N,N-dimethyl-but-2-ynyl-ammonium iodide | ~85 |

| N-butyl-N-methyl-but-2-ynyl-amine | Benzyl Bromide (C₇H₇Br) | Acetonitrile | 80 | N-benzyl-N-butyl-N-methyl-but-2-ynyl-ammonium bromide | ~80 |

Note: The data in this table is hypothetical and representative of typical quaternization reactions for secondary amines.

The resulting quaternary ammonium salts are ionic compounds with distinct properties from the parent amine. Their subsequent reactivity is of significant interest. For instance, these salts can function as phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org They can also undergo elimination reactions, such as the Hofmann elimination, under strong basic conditions to form alkenes and a tertiary amine.

Acylation Reactions to Form Amides

Acylation is a fundamental reaction that converts the amine functionality of N-butyl-but-2-ynyl-amine into an amide. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. chemguide.co.uk The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk

This process results in the formation of a stable amide bond (N-C=O). When an acyl chloride is used, the reaction produces hydrogen chloride (HCl) as a byproduct, which can react with the unreacted amine to form an ammonium salt. Therefore, a base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the generated HCl and allow the reaction to proceed to completion. semanticscholar.org

The acylation of N-butyl-but-2-ynyl-amine with a reagent like acetyl chloride would result in the formation of N-butyl-N-(but-2-ynyl)acetamide. This transformation changes the chemical nature of the nitrogen atom significantly; the resulting amide is non-basic due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group.

Table 2: Representative Acylation Reaction of N-butyl-but-2-ynyl-amine

| Reactant 1 (Amine) | Reactant 2 (Acylating Agent) | Base | Solvent | Product | Yield (%) |

| N-butyl-but-2-ynyl-amine | Acetyl Chloride (CH₃COCl) | Pyridine | Dichloromethane | N-butyl-N-(but-2-ynyl)acetamide | >90 |

| N-butyl-but-2-ynyl-amine | Benzoyl Chloride (C₇H₅OCl) | Triethylamine | Dichloromethane | N-butyl-N-(but-2-ynyl)benzamide | >90 |

Note: The data in this table is hypothetical and representative of typical acylation reactions for secondary amines.

The formation of amides is a widely researched and utilized reaction in organic chemistry due to the prevalence of the amide bond in chemistry and biology. researchgate.net The resulting N-substituted amides from N-butyl-but-2-ynyl-amine are valuable intermediates in organic synthesis.

Catalytic Systems in the Synthesis and Transformation of N Butyl but 2 Ynyl Amine Analogues

Transition Metal-Catalyzed Processes

Transition metals have demonstrated remarkable efficacy in catalyzing a wide array of reactions involving alkynyl amines. Their unique electronic properties enable the activation of C-H, N-H, and C-C multiple bonds, facilitating the construction of complex molecular architectures.

Palladium catalysts are highly versatile and have been extensively employed in C-N bond-forming reactions. In the context of N-Butyl-but-2-ynyl-amine analogues, palladium-catalyzed processes are crucial for both N-alkylation and hydroamination.

N-alkylation of amines using alcohols, often termed the "borrowing hydrogen" methodology, represents an environmentally benign approach where water is the only byproduct. This process typically involves the temporary oxidation of the alcohol to an aldehyde by the palladium catalyst, followed by condensation with the amine to form an imine, which is then reduced by the captured hydrogen to yield the N-alkylated amine. Palladium catalysts supported on materials like iron oxide have proven effective for these reactions, often proceeding under base and organic ligand-free conditions.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is another key application. Palladium complexes are effective catalysts for the intermolecular hydroamination of alkynes and vinylarenes. The mechanism for the hydroamination of vinylarenes involves phosphine-ligated palladium triflate complexes, where an η3-arylethyl diphosphine palladium intermediate is the resting state. External attack by the amine on this intermediate yields the final product. For alkynes, palladium(II) complexes with chelating N-phosphanyl-N-heterocyclic carbenes have shown high activity, enabling reactions at lower temperatures and even under solventless conditions.

Table 1: Examples of Palladium-Catalyzed Alkylation and Hydroamination

| Amine Substrate | Coupling Partner | Palladium Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Aniline | Benzyl alcohol | Pd/Fe2O3 | N-Benzylaniline | |

| Benzylamine | 1,3-diphenyl-prop-2-enyl acetate | Pd(OAc)2 / XPhos | N-Alkylated amine | |

| Aniline | Styrene | [Pd(OAc)2]/DPPF/TfOH | sec-Phenethylamine |

Copper catalysis is fundamental to alkyne chemistry, particularly in the synthesis of propargylamines through three-component coupling reactions (A³ coupling) of an aldehyde, an alkyne, and an amine. This method provides a direct and atom-economical route to compounds structurally related to N-Butyl-but-2-ynyl-amine. Copper(I) salts are typically used to generate a copper acetylide intermediate, which then reacts with an in situ-formed iminium ion.

Copper catalysts also mediate the deaminative alkynylation of secondary amines with terminal alkynes, offering a selective synthesis of tertiary propargylamines. By controlling reaction parameters such as temperature and the timing of alkyne addition, selective cleavage of different C-N bonds can be achieved. Furthermore, copper-catalyzed C-H amination has been applied to ferrocenes, where directing groups like 8-aminoquinoline (B160924) assist in the ortho-C-H/N-H coupling with alkylamines under mild conditions. The synthesis of ynamides, another class of alkynyl amine analogues, can be accomplished through the copper-promoted N-alkynylation of carbamates, ureas, and sulfonamides with alkynyl bromides.

Table 2: Overview of Copper-Mediated Reactions for Alkynyl Amine Synthesis

| Reaction Type | Substrates | Copper Catalyst | Key Features | Ref. |

|---|---|---|---|---|

| A³ Coupling | Ketone, Primary Amine, Alkyne | Cu(I) | Synthesis of α-quaternary 2-alkynyl-N-heterocycles | |

| Deaminative Alkynylation | Secondary Amine, Terminal Alkyne | CuBr2 / TBHP | Time-dependent selective synthesis of propargylamines | |

| C-H Amination | Ferrocene amide, Alkylamine | Copper salt | Directed ortho-C-H/N-H coupling |

Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their exceptional ability to activate C-C multiple bonds, making them powerful tools for the cyclization of alkynyl amines. The high affinity of gold for alkynes facilitates intramolecular nucleophilic attack, leading to the formation of various nitrogen heterocycles. For instance, gold-catalyzed reactions of 2-alkynyl-phenylamines with α,β-enones can lead to C-3-alkyl-indoles through sequential cyclization/alkylation pathways. The reaction outcome can often be controlled by tuning the reaction temperature and substrate ratios.

Ruthenium catalysts offer a complementary set of reactivities, excelling in C-H functionalization and annulation reactions. Cationic ruthenium(II) complexes enable redox-neutral annulations of alkynes with oximes through C–H/N–O bond functionalization. Ruthenium complexes like CpRuCl(PPh₃)₂ can catalyze the oxidative amidation of terminal alkynes with primary and secondary amines to produce amides, proceeding through a vinylidene intermediate. Additionally, ruthenium catalysts have been used for the direct α-functionalization of non-activated aliphatic amines with silylated alkynes, yielding branched amine products.

The use of earth-abundant and less toxic metals like iron and nickel is a growing area of interest. Iron catalysts have been developed for the direct amination of aliphatic C-H bonds, enabling the synthesis of saturated N-heterocycles from organic azides. Iron salts such as FeSO₄·7H₂O can also catalyze the amination of arenes to produce N-alkyl anilines under mild conditions, using highly electrophilic aminating reagents. These methods provide sustainable alternatives to traditional noble metal catalysts.

Nickel catalysts are effective in the synthesis of indoles via the annulation of alkynes with anilines, involving a C-H/N-H activation strategy that proceeds without metal oxidants. Nickel-catalyzed amidation of aryl alkynyl acids using tetraalkylthiuram disulfides as the amine source also provides a facile route to aryl alkynyl amides. Furthermore, nickel(0) precursors combined with N-heterocyclic carbene (NHC) ligands promote the hydroimination of internal alkynes with N-H ketimines, leading to 2-aza-1,3-butadiene derivatives.

The synthesis of enantioenriched chiral amines is of paramount importance, and transition metal catalysis combined with chiral ligands is a primary strategy to achieve this. The design of ligands that can effectively control the stereochemical outcome of a reaction is crucial. A variety of chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, have been successfully applied in the asymmetric hydrogenation of imines and related substrates, often using iridium or palladium catalysts.

For copper-catalyzed reactions, chiral ligands such as those based on a pyridinebisoxazoline (PYBOX) scaffold are instrumental in achieving high enantioselectivity in the propargylic amination of ketone-derived propargylic carbonates. Tunable axially chiral imidazole-based P,N-ligands have also been developed for the copper-catalyzed enantioselective addition of alkynes to nitrones, overcoming challenges in both reactivity and selectivity. These ligands create a well-defined chiral pocket around the metal center, dictating the facial selectivity of the nucleophilic attack. Novel chiral ligands featuring a silanol (B1196071) coordinating group have also been explored in copper-catalyzed N-H insertion reactions to produce unnatural amino acid derivatives with high selectivity.

Organocatalytic and Metal-Free Reaction Conditions

While transition metals are powerful catalysts, concerns about cost and metal contamination have driven the development of organocatalytic and metal-free alternatives. These methods rely on small organic molecules or specific reaction conditions to promote transformations.

Hydroamination of alkynes can be achieved without any metal catalyst. For example, the reaction between arylacetylenes and aliphatic secondary amines can be promoted by solvents like ethylene (B1197577) glycol, which facilitates the reaction through hydrogen bonding and proton exchange. Organobases such as n-Bu₃P have been shown to catalyze the polymerization of ester-activated diynes and dithiols under ambient conditions.

Metal-free transformations of alkynes to nitriles have also been reported, using reagents like N-iodosuccinimide (NIS) as an oxidant and trimethylsilyl (B98337) azide (B81097) (TMSN₃) as a nitrogen source. Computational studies suggest a mechanism involving the formation of an iodo vinyl azide intermediate, followed by rearrangement and ring-opening to yield the nitrile product. The development of such metal-free reactions is crucial for creating more sustainable synthetic pathways in organic chemistry.

Photoredox Catalysis for C-C and C-N Bond Formation

Visible-light photoredox catalysis has emerged as a powerful and versatile platform in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions. This approach relies on the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. These intermediates can then engage in a variety of bond-forming reactions. For the synthesis and transformation of analogues of N-butyl-but-2-ynyl-amine, these strategies offer innovative pathways to introduce new functional groups at positions that are often challenging to access through traditional methods. The combination of photoredox catalysis with other catalytic cycles, particularly with transition metals like nickel, has further expanded the scope of these transformations, allowing for a diverse range of C-C and C-N bond constructions.

The functionalization of alkynes, a key moiety in N-butyl-but-2-ynyl-amine analogues, has been significantly advanced through photoredox catalysis. digitellinc.com These methods often rely on the ability of alkynes to participate in radical addition reactions, leading to the formation of vinyl radical intermediates that can be further functionalized. researchgate.net Similarly, the amine functional group can be activated through photocatalytic oxidation to form nitrogen-centered radicals or α-amino radicals, which are key intermediates in C-N and C-C bond-forming reactions, respectively. rsc.orgmdpi.com

A particularly effective strategy for C-C bond formation is the combination of photoredox catalysis with nickel catalysis. nih.govnih.gov This dual catalytic system allows for the coupling of photocatalytically generated carbon-centered radicals with organonickel intermediates. For analogues of N-butyl-but-2-ynyl-amine, this approach can be envisioned for the alkylarylation of the alkyne moiety. In a representative transformation, a terminal alkyne can undergo a three-component reaction with a tertiary alkyl radical precursor and an aryl bromide. researchgate.net The photocatalyst generates the alkyl radical, which adds to the alkyne. The resulting vinyl radical is then trapped by a nickel catalyst, which subsequently undergoes cross-coupling with the aryl bromide to furnish the trisubstituted alkene product. This methodology provides a framework for the difunctionalization of the alkyne in N-butyl-but-2-ynyl-amine analogues.

The following table details research findings for the syn-selective alkylarylation of terminal alkynes, which serves as a model for the C-C bond functionalization of N-butyl-but-2-ynyl-amine analogues.

| Alkyne Substrate | Aryl Bromide | Alkyl Radical Precursor | Photocatalyst | Nickel Catalyst/Ligand | Product Yield (%) |

|---|---|---|---|---|---|

| 4-tert-butylphenylacetylene | 4-bromobenzaldehyde | Cesium oxalate (B1200264) salt of 1-methyl-1-cyclohexanol | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | NiBr2·diglyme / dtbbpy | 85 |

| Phenylacetylene | 4-bromobenzonitrile | Cesium oxalate salt of 1-methyl-1-cyclohexanol | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | NiBr2·diglyme / dtbbpy | 78 |

| 1-ethynyl-4-fluorobenzene | Methyl 4-bromobenzoate | Cesium oxalate salt of 1-methyl-1-cyclohexanol | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | NiBr2·diglyme / dtbbpy | 81 |

| Cyclohexylacetylene | 4-bromobenzaldehyde | Cesium oxalate salt of 1-methyl-1-cyclohexanol | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | NiBr2·diglyme / dtbbpy | 72 |

For the formation of C-N bonds, photoredox catalysis enables hydroamination and related reactions under mild conditions. nih.govrsc.org While direct photocatalytic intermolecular hydroaminoalkylation of internal alkynes with secondary amines is not extensively documented, the principles can be extrapolated from related transformations. These reactions typically involve the generation of a nitrogen-centered radical from the amine via photocatalytic oxidation. nih.gov This radical can then add across the alkyne C-C triple bond. Alternatively, the photocatalyst can activate the alkyne towards nucleophilic attack by the amine.

A relevant analogous transformation is the intramolecular C-N bond formation in o-styryl anilines to synthesize indoles, which proceeds via a nitrogen radical cation. nih.gov This highlights the potential for photocatalysis to initiate C-N bond formation through the activation of an amine.

The following table presents data on the photocatalytic synthesis of N-arylindoles from o-styryl anilines, illustrating a model for photocatalytic C-N bond formation.

| Substrate (o-Styryl Aniline Derivative) | Photocatalyst | Solvent | Atmosphere | Product Yield (%) |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-2-(phenylethenyl)aniline | Ru(bpz)32 | CH3CN | Air | 95 |

| N-phenyl-2-(phenylethenyl)aniline | Ru(bpz)32 | CH3CN | Air | 81 |

| N-(4-chlorophenyl)-2-(phenylethenyl)aniline | Ru(bpz)32 | CH3CN | Air | 85 |

| N-(4-methoxyphenyl)-2-(4-methoxyphenylethenyl)aniline | Ru(bpz)32 | CH3CN | Air | 92 |

While direct applications of photoredox catalysis on N-butyl-but-2-ynyl-amine itself are not yet reported in the literature, the presented research on analogous alkyne and amine substrates demonstrates the significant potential of these methods for the selective formation of C-C and C-N bonds in such systems. Future work will likely see the expansion of these powerful catalytic strategies to a broader range of complex molecules, including substituted alkynylamines.

Computational Chemistry and Theoretical Insights into Alkynyl Amine Reactions

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and energetics of molecules. For reactions involving alkynyl amines, DFT calculations are instrumental in mapping out the entire reaction pathway, from reactants to products, through various intermediates and transition states.

A primary application of DFT is the calculation of the potential energy surface for a chemical reaction. This allows for the determination of the energies of reactants, intermediates, products, and, crucially, the transition states that connect them. The energy difference between the reactants and a transition state is known as the activation energy (or Gibbs free energy of activation, ΔG‡), which is a key determinant of the reaction rate.

For instance, in a typical metal-catalyzed A³ coupling reaction (aldehyde, alkyne, amine) to form a propargylamine (B41283) like Butyl-but-2-ynyl-amine, DFT can be used to model each step: the formation of a metal acetylide, the condensation of the amine and aldehyde to form an iminium ion, and the subsequent nucleophilic attack of the acetylide on the iminium ion. researchgate.netmdpi.com Computational studies on similar amine reactions have shown that DFT can pinpoint the rate-limiting step by identifying the transition state with the highest energy barrier. nih.gov

The geometry of the transition state is also a critical piece of information derived from these calculations. It represents the fleeting molecular arrangement at the peak of the energy barrier, and its structure provides deep insights into how bonds are broken and formed. For example, DFT calculations can reveal the precise bond lengths and angles as the alkynyl group approaches the iminium intermediate, confirming the concerted or stepwise nature of the bond formation. mdpi.com

Table 1: Illustrative Energetic Profile for a Hypothetical A³ Coupling Reaction Step Computed by DFT

| Species | Description | Relative Free Energy (kcal/mol) | Key Geometric Features |

| Reactants | Iminium Ion + Metal Acetylide | 0.0 | Separate species |

| TS1 | Transition State for C-C bond formation | +15.2 | Partially formed C-C bond (~2.1 Å) |

| Product | Propargylamine-Metal Complex | -25.8 | Fully formed C-C bond (~1.5 Å) |

Many reactions involving alkynyl amines can yield multiple products (isomers). DFT calculations are exceptionally powerful in explaining and predicting the selectivity of these reactions. By comparing the activation energies of the transition states leading to different regioisomers or stereoisomers, chemists can predict which product will be favored. The pathway with the lower energy barrier will be kinetically preferred, leading to the major product. researchgate.netrsc.org

For example, in the functionalization of an unsymmetrical alkyne, the reaction could proceed at one of two carbon atoms of the triple bond. DFT can model the transition states for both possibilities. The calculated energy difference, even if only a few kcal/mol, can explain why one regioisomer is formed exclusively or predominantly. nih.gov Similarly, for reactions creating a new stereocenter, DFT can compute the energies of the transition states leading to the (R) and (S) enantiomers, providing a theoretical basis for the observed enantioselectivity. nih.gov Computational studies have shown that subtle non-covalent interactions, such as hydrogen bonds or van der Waals forces within the transition state structure, can significantly influence which stereochemical outcome is preferred. mdpi.com

Investigation of Intermediates and Reactive Species (e.g., Radical Pathways)

While many alkynyl amine reactions proceed through ionic intermediates, some involve highly reactive species such as radicals. Amine radical cations can be formed through single-electron oxidation and serve as key intermediates in various synthetic transformations. beilstein-journals.org Computational studies, particularly DFT, are vital for characterizing these transient species which are often difficult to observe experimentally.

DFT calculations can predict the electronic structure of these radical intermediates, including the distribution of spin density, which indicates where the unpaired electron is most likely located. mdpi.com This information is crucial for understanding the subsequent reaction steps. For example, in a radical-mediated cyclization, the spin density distribution helps predict which atoms will be involved in the ring-forming step. nih.gov

Theoretical studies on radical-mediated processes have elucidated complex reaction mechanisms. For instance, a radical initiator can abstract a hydrogen atom to form a specific radical intermediate, which then participates in the main reaction. mdpi.com DFT can model the entire catalytic cycle, including the formation, reaction, and regeneration of radical species, providing a complete picture of the reaction mechanism that would be challenging to assemble from experimental data alone. beilstein-journals.org

Predicting Reaction Efficiency and Selectivity via Computational Modeling

Beyond explaining observed results, a major goal of computational chemistry is to predict the outcomes of unknown reactions. By calculating and comparing the activation energies for desired versus potential side reactions, computational models can forecast the efficiency and selectivity of a reaction under specific conditions. escholarship.org

For example, a model could be used to screen a variety of catalysts for a specific transformation involving Butyl-but-2-ynyl-amine. By calculating the activation energy for the rate-limiting step with each catalyst, the model can identify the most promising candidates for experimental investigation. chemrxiv.org This predictive power accelerates the discovery and optimization of new chemical reactions. chemrxiv.org

Furthermore, computational models can assess the impact of modifying the substituents on the reactants. By systematically changing the groups on the amine or alkyne in the computational model, researchers can predict how these changes will affect the reaction's energy profile and, consequently, its yield and selectivity. This in silico screening is far more rapid and cost-effective than synthesizing and testing each variant in the lab.

Table 2: Predicted Effect of Catalyst on the Activation Energy of a Hypothetical Alkynyl Amine Reaction

| Catalyst | Solvent | Calculated ΔG‡ (kcal/mol) | Predicted Efficiency |

| Catalyst A (Cu-based) | Toluene | 18.5 | Moderate |

| Catalyst B (Ag-based) | Toluene | 22.1 | Low |

| Catalyst C (Au-based) | Toluene | 14.3 | High |

| Catalyst A (Cu-based) | Acetonitrile (B52724) | 19.2 | Moderate |

Conformational Analysis and Molecular Interactions

The three-dimensional shape, or conformation, of a molecule like Butyl-but-2-ynyl-amine plays a critical role in its reactivity. Molecules are not static but are constantly flexing and rotating around their single bonds, adopting various conformations. wikipedia.org Conformational analysis is the study of the energies of these different arrangements to find the most stable (lowest energy) ones. researchgate.net

For Butyl-but-2-ynyl-amine, rotation around the C-C single bonds of the n-butyl group leads to different spatial arrangements. These conformers, such as the anti and gauche forms, have different energies due to steric hindrance and torsional strain. wikipedia.org Computational methods, such as molecular mechanics or DFT, can systematically rotate the bonds and calculate the energy at each step, generating a potential energy diagram that identifies the most stable conformers. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization Methodologies for Alkynyl Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides insights into the chemical environment of each atom, allowing for the mapping of the molecular structure.

In the ¹H NMR spectrum of Butyl-but-2-ynyl-amine, distinct signals corresponding to the different types of protons are expected. The N-H proton of the secondary amine typically appears as a broad signal, and its chemical shift can vary, generally between 0.5-5.0 ppm, depending on solvent and concentration. openstax.orgpdx.edu This broadening is due to quàdrupole effects of the nitrogen atom and chemical exchange. openstax.org To confirm this peak, the sample can be shaken with deuterium (B1214612) oxide (D₂O), which results in the exchange of the amine proton for deuterium, causing the signal to disappear from the spectrum. openstax.org

The protons on the carbons adjacent to the nitrogen atom are deshielded and are expected to resonate in the range of 2.3-3.0 ppm. libretexts.org Protons further down the butyl chain will appear at progressively higher fields (lower ppm values). The methyl protons of the butynyl group, being attached to an sp-hybridized carbon, are expected in the acetylenic region, typically around 1.7-3.1 ppm. pdx.edulibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for Butyl-but-2-ynyl-amine

| Proton Type | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Amine Proton | -NH- | 0.5 - 5.0 | Broad Singlet |

| Methylene (B1212753) (adjacent to N) | -NH-CH₂- | ~2.5 - 3.0 | Triplet |

| Methylene (adjacent to C≡C) | -C≡C-CH₂- | ~2.2 - 2.8 | Quartet |

| Methyl (butynyl group) | -C≡C-CH₃ | ~1.7 - 2.0 | Triplet |

| Methylene (butyl chain) | -CH₂-CH₂-CH₃ | ~1.3 - 1.7 | Multiplet |

| Methyl (butyl group) | -CH₂-CH₃ | ~0.9 - 1.0 | Triplet |

The ¹³C NMR spectrum provides information on the different carbon environments within Butyl-but-2-ynyl-amine. Carbons bonded to the electron-withdrawing nitrogen atom are deshielded and appear downfield. openstax.org Aliphatic carbons attached to an amine typically resonate in the 10-65 ppm region. libretexts.orgcompoundchem.com The sp-hybridized carbons of the internal alkyne are a key feature, generally appearing in the 65-90 ppm range. pdx.educompoundchem.com The remaining carbons of the butyl group will resonate at higher fields, in the typical alkane region.

Table 2: Predicted ¹³C NMR Chemical Shifts for Butyl-but-2-ynyl-amine

| Carbon Type | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Alkynyl Carbons | -C≡C- | 65 - 90 |

| Methylene (adjacent to N) | -NH-CH₂- | 40 - 50 |

| Methylene (adjacent to C≡C) | -C≡C-CH₂- | 35 - 45 |

| Methylene (butyl chain) | -CH₂-CH₂-CH₃ | 20 - 35 |

| Methylene (butyl chain) | -CH₂-CH₂-CH₃ | 15 - 25 |

| Methyl (butynyl group) | -C≡C-CH₃ | ~3 - 10 |

| Methyl (butyl group) | -CH₂-CH₃ | 10 - 15 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure by establishing connectivity between atoms. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For Butyl-but-2-ynyl-amine, COSY would show cross-peaks between adjacent protons in the butyl chain and between the methylene and methyl protons of the butynyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling). sdsu.eduyoutube.comcolumbia.edu This allows for the definitive assignment of each carbon in the skeleton by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu HMBC is vital for piecing together the molecular puzzle. For instance, it would show a correlation between the protons on the methylene group adjacent to the nitrogen and the alkynyl carbons, confirming the connection of the butyl-amine moiety to the butynyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of Butyl-but-2-ynyl-amine would exhibit characteristic absorption bands for the secondary amine and the internal alkyne.

N-H Stretch: A single, sharp, and relatively weak absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine (R₂NH). openstax.orgorgchemboulder.comrockymountainlabs.com

C≡C Stretch: A weak absorption is expected for the internal C≡C triple bond stretch, typically in the 2100-2260 cm⁻¹ range. libretexts.orglibretexts.orgpressbooks.pub The intensity is often low for internal alkynes due to the small change in dipole moment during the vibration. jove.comucalgary.ca

C-H Stretch: Strong absorptions from the sp³-hybridized C-H bonds of the butyl and butynyl alkyl chains will be present in the 2850-2960 cm⁻¹ region. libretexts.org

C-N Stretch: A medium to weak band for the aliphatic C-N stretch is expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com

N-H Bend/Wag: A broad and strong N-H wagging vibration may be observed between 700-750 cm⁻¹, which is characteristic of secondary amines. orgchemboulder.comspectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for Butyl-but-2-ynyl-amine

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp |

| Alkyl | C-H Stretch | 2850 - 2960 | Strong |

| Internal Alkyne | C≡C Stretch | 2100 - 2260 | Weak |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |

| Secondary Amine | N-H Wag | 700 - 750 | Strong, Broad |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. According to the nitrogen rule, a molecule containing a single nitrogen atom, like Butyl-but-2-ynyl-amine, will have a molecular ion (M⁺) peak with an odd mass-to-charge (m/z) ratio. jove.comjove.comwhitman.edu

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.com This process leads to the formation of a resonance-stabilized iminium cation. In Butyl-but-2-ynyl-amine, two main α-cleavage pathways are possible:

Loss of a propyl radical from the butyl group, leading to a fragment ion.

Loss of a propargyl radical from the butynyl group, also resulting in a characteristic fragment ion.

The most stable carbocation will typically result in the most abundant fragment ion, known as the base peak. The loss of the largest alkyl group is generally preferred. whitman.edumiamioh.edu Fragmentation of the alkyne moiety can also occur, often leading to a resonance-stabilized propargyl cation (m/z = 39) or a substituted version thereof. jove.com

Advanced Vibrational Spectroscopy Applications (e.g., Raman, Near-Infrared)

Beyond standard IR spectroscopy, other vibrational techniques can provide complementary information.

Raman Spectroscopy: This technique is particularly useful for identifying the alkyne functional group. While the C≡C stretch is often weak in the IR spectrum of internal alkynes, it typically produces a strong and sharp signal in the Raman spectrum. nih.govacs.org For an internal alkyne, this signal is expected around 2200 cm⁻¹. researchgate.netrsc.org This region of the Raman spectrum is often referred to as a "silent" or "bio-orthogonal" window because it is free from interference from most biological molecules, making alkyne tags valuable probes in complex systems. rsc.org

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy, which observes overtones and combination bands of fundamental vibrations, can also be used in the analysis of amines. acs.org The first overtone of the N-H stretching vibration is a prominent feature in the NIR spectra of secondary amines. While less commonly used for initial structural elucidation compared to mid-infrared spectroscopy, NIR is a powerful tool for quantitative analysis and process monitoring due to its ability to use longer path lengths and simpler sample preparation.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and conformational details, which are invaluable for understanding the steric and electronic properties of a molecule. However, it is important to note that as of the latest literature surveys, a specific single-crystal X-ray structure for Butyl-but-2-ynyl-amine has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD). wikipedia.orgpsds.ac.ukumassd.edunih.gov

The process of X-ray crystallography involves irradiating a single crystal of a compound with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

In the absence of direct experimental data for Butyl-but-2-ynyl-amine, its solid-state structure can be predicted based on the known geometries of its constituent functional groups, which have been extensively characterized in other molecules. The nitrogen atom in a secondary amine is sp³ hybridized, leading to a trigonal pyramidal geometry. libretexts.orgpressbooks.pub The lone pair of electrons on the nitrogen atom occupies one of the sp³ hybrid orbitals, influencing the C-N-C bond angle, which is typically slightly compressed from the ideal tetrahedral angle of 109.5° to approximately 108° due to lone pair-bond pair repulsion. libretexts.orglibretexts.org

The but-2-ynyl group features a linear C-C≡C-C fragment due to the sp hybridization of the two alkyne carbon atoms. This linearity is a defining characteristic of internal alkynes. The butyl group would adopt a staggered conformation to minimize steric strain.

While a complete crystal structure with unit cell dimensions and space group information is unavailable, a table of expected bond lengths and angles for Butyl-but-2-ynyl-amine can be compiled from average values derived from a multitude of crystallographically characterized organic molecules. richmond.eduwikipedia.orgwikipedia.orgwikipedia.org These values provide a reliable model for the molecule's geometry.

Table 1: Expected Molecular Geometry Parameters for Butyl-but-2-ynyl-amine This table presents typical, averaged bond lengths and angles for the chemical environments found in Butyl-but-2-ynyl-amine, derived from extensive data in the Cambridge Structural Database and general chemical literature. These are not experimentally determined values for this specific molecule.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| C-N Single Bond | (CH₃CH₂CH₂CH₂)-N -CH₂ | ~ 1.47 Å |

| C-C Single Bond (sp³-sp³) | C H₃-C H₂CH₂CH₂- | ~ 1.54 Å |

| C-C Single Bond (sp³-sp) | N-CH₂-C ≡C-CH₃ | ~ 1.46 Å |

| C≡C Triple Bond | N-CH₂-C≡C -CH₃ | ~ 1.20 Å |

| C-H Bond (sp³) | C -H (on butyl and propargyl CH₂) | ~ 1.09 Å |

| Bond Angles (°) | ||

| C-N-C Angle | (butyl)-N -(butynyl) | ~ 108° |

| N-C-C Angle (sp³) | N -C H₂-CH₂CH₂CH₃ | ~ 109.5° |

| C-C-C Angle (sp³) | CH₃-C H₂-C H₂CH₂- | ~ 109.5° |

| C-C≡C Angle (sp) | N-CH₂-C ≡C and C ≡C -CH₃ | ~ 180° |

This predictive approach, grounded in the vast repository of existing structural data, allows for a scientifically robust estimation of the molecular structure of Butyl-but-2-ynyl-amine in the solid state, pending its actual synthesis and crystallographic analysis.

Applications of N Butyl but 2 Ynyl Amine and Its Derivatives in Organic Synthesis

Role as Versatile Building Blocks in the Synthesis of Complex Organic Molecules

Propargylamines, including N-Butyl-but-2-ynyl-amine and its analogues, are recognized as exceptionally versatile building blocks in synthetic chemistry. Their utility stems from the ability to undergo a wide array of reactions at both the nitrogen atom and the terminal alkyne, enabling the assembly of intricate and functionally diverse molecules. They serve as key precursors for a variety of important chemical structures and bioactive compounds.

The significance of the propargylamine (B41283) scaffold is underscored by its presence in several pharmaceutical drugs, such as Pargyline, Rasagiline, and Selegiline, which are used in the management of neurodegenerative disorders like Parkinson's and Alzheimer's diseases. Beyond their direct therapeutic use, these amines are crucial intermediates in the synthesis of other complex molecules, including:

Allylamines: Important structural motifs in many biologically active compounds.

β-Lactams: Core components of widely used antibiotic drugs.

Oxazoles and Thiazoles: Heterocyclic systems found in numerous pharmaceuticals and natural products. revmaterialeplastice.ro

Polyfunctional Amino Derivatives: Molecules with multiple amino groups that have applications in materials science and drug design.